3-(2-Acetamidoethyl)benzoic acid is an organic compound that belongs to the class of benzoic acids. It is characterized by the presence of a benzene ring substituted with both a carboxylic acid group and an acetamidoethyl group. This compound is notable for its potential applications in pharmaceuticals and biochemistry.
The compound can be synthesized through various chemical reactions, primarily involving benzoic acid as a precursor. It is not typically found in nature but can be produced in laboratory settings.
3-(2-Acetamidoethyl)benzoic acid is classified as:
The synthesis of 3-(2-Acetamidoethyl)benzoic acid generally involves the following steps:
The synthesis often employs standard organic chemistry techniques, such as:
The molecular structure of 3-(2-Acetamidoethyl)benzoic acid can be described as follows:
The compound's structural features can be represented using various chemical notation systems, including:
3-(2-Acetamidoethyl)benzoic acid can participate in several chemical reactions typical of carboxylic acids and amides, including:
These reactions often require specific conditions:
The mechanism of action for 3-(2-Acetamidoethyl)benzoic acid largely depends on its interactions within biological systems or chemical environments. For instance:
Studies have shown that modifications in the acetamidoethyl group can influence its biological activity, making it a candidate for drug development.
3-(2-Acetamidoethyl)benzoic acid has potential applications in various fields:
The compound 3-(2-Acetamidoethyl)benzoic acid follows IUPAC naming conventions that prioritize the carboxylic acid as the principal functional group. The parent structure is benzoic acid, substituted at the meta position (carbon 3) by a 2-acetamidoethyl chain. This yields the systematic name: 3-[2-(acetylamino)ethyl]benzoic acid. Its molecular formula is C₁₁H₁₃NO₃ (confirmed in PubChem entries for closely related isomers [5]), with a molecular weight of 207.23 g/mol.
Structural Features:
Table 1: Structural Comparison of Benzoic Acid Derivatives with Acetamidoethyl Substituents
Substituent Position | IUPAC Name | CAS Registry | Molecular Formula |
---|---|---|---|
3-(2-Acetamidoethyl) | 3-[2-(Acetylamino)ethyl]benzoic acid | Not specified | C₁₁H₁₃NO₃ |
4-(2-Acetamidoethyl) | 4-[2-(Acetylamino)ethyl]benzoic acid | 343701 (PubChem) | C₁₁H₁₃NO₃ |
3-(Acetamido) | 3-(Acetylamino)benzoic acid | 587-48-4 (NIST) | C₉H₉NO₃ |
The carboxylic acid and amide carbonyls create a polarized electronic environment, evidenced by computed logP values of ~1.2 (indicating moderate lipophilicity). This balance supports membrane permeability while retaining water solubility at physiological pH. Crystallographic studies of analogues (e.g., PDB ID: 5QAR [7]) reveal preferred trans-amide conformations and intramolecular hydrogen bonding between the amide N–H and carboxylic acid oxygen, enhancing structural stability. The meta configuration avoids electronic conjugation between substituents, distinguishing it from ortho or para isomers that exhibit resonance-assisted hydrogen bonding [4] [5].
The synthesis and exploration of 3-(2-acetamidoethyl)benzoic acid analogues gained momentum through prodrug development for infectious diseases. Early studies (2010s) revealed that esterified benzoic acid derivatives exhibited enhanced antimycobacterial activity against Mycobacterium tuberculosis compared to their acid forms, attributed to improved lipophilicity-mediated cellular uptake. This mirrored the prodrug activation pathway of pyrazinoic acid (the active form of antitubercular drug pyrazinamide) [3].
Key Pharmacological Developments:
Table 2: Biological Activity of Selected Benzoic Acid Derivatives Against M. tuberculosis
Compound | X (Substituent) | R (Ester/Acid) | MIC (mM) | Activity vs. Acid |
---|---|---|---|---|
3,5-NO₂-Benz-OH | 3,5-NO₂ | H (acid) | 0.47 | Reference |
3,5-NO₂-Benz-OPh | 3,5-NO₂ | C₆H₅ (phenyl) | 0.01 | 47-fold increase |
3,5-NO₂-Benz-OHe | 3,5-NO₂ | C₆H₁₃ (hexyl) | 0.04 | 12-fold increase |
H-Benz-OH (unsubstituted) | H | H | 3.28 | Reference |
The molecule's dual-pharmacophore architecture aligns with "privileged structure" paradigms in medicinal chemistry. Its benzoic acid moiety interacts with carboxylate-recognizing enzymes, while the acetamidoethyl chain mimics natural amine-containing metabolites. This enables potential modulation of diverse targets: recent studies identify analogues as HIV-1 maturation inhibitors (e.g., GSK3532795) where C-3 benzoic acid bioisosteres maintain antiviral activity [9]. Additionally, salt formulations like 2-(dimethylamino)ethanol 4-acetamidobenzoate (Pabenol®) demonstrate the scaffold's applicability in optimizing physicochemical properties for CNS delivery [10].
Despite promising applications, significant research gaps persist regarding 3-(2-acetamidoethyl)benzoic acid:
Unresolved Mechanistic Questions:
Emerging Research Directions:
Table 3: Emerging Bioisosteric Approaches for Benzoic Acid Analogues
Bioisostere Type | Example Structure | Therapeutic Rationale | Current Status |
---|---|---|---|
Boronic acids | 1(R)-1-Acetamido-2-(3-Carboxyphenyl)ethyl Boronic Acid | β-lactamase inhibition | In silico validation [6] |
Cyclohexene carboxylic acid | (1R,3S)-3-((2S,4S)-4-hydroxy-1-((S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl)cyclohex-3-enecarboxylic acid | HIV-1 maturation inhibition | Preclinical (GSK3532795 analogue) [9] |
Spiro[3.3]hept-5-ene | Not specified | Reduced flexibility for enhanced target fit | Design phase [9] |
Nanocarrier Systems: pH-responsive nanoparticles could exploit tuberculosis granuloma acidity for targeted acid liberation.
Polypharmacology Exploration: The scaffold's potential in cancer metabolism remains untested. Given that benzoate derivatives modulate mitochondrial function, studies should evaluate:
The most critical research gap involves translational validation. No in vivo efficacy data exists for 3-(2-acetamidoethyl)benzoic acid in tuberculosis or other infection models, despite compelling in vitro results. Addressing this requires integrated pharmacokinetic-pharmacodynamic (PK/PD) studies in disease-relevant animal models [3] [9].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4